BenchChemオンラインストアへようこそ!

N-[(5-chloro-8-hydroxyquinolin-7-yl)(phenyl)methyl]pyridine-3-carboxamide

Anticancer Colo 205 Cytotoxicity

N-[(5-chloro-8-hydroxyquinolin-7-yl)(phenyl)methyl]pyridine-3-carboxamide (CAS 428446-08-6, molecular formula C22H16ClN3O2, molecular weight 389.8 g/mol) is a synthetic small molecule belonging to the 5-chloro-8-hydroxyquinoline (5-Cl-8-HQ) hybrid class. Its structure integrates a 5-chloro-8-hydroxyquinoline core, a phenylmethyl linker, and a pyridine-3-carboxamide (nicotinamide) terminus, generating a bifunctional pharmacophore capable of both metal chelation (via the 8-hydroxyquinoline moiety) and hydrogen-bond networks (via the carboxamide and hydroxyl groups).

Molecular Formula C22H16ClN3O2
Molecular Weight 389.84
CAS No. 428446-08-6
Cat. No. B2714669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(5-chloro-8-hydroxyquinolin-7-yl)(phenyl)methyl]pyridine-3-carboxamide
CAS428446-08-6
Molecular FormulaC22H16ClN3O2
Molecular Weight389.84
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC(=C3C=CC=NC3=C2O)Cl)NC(=O)C4=CN=CC=C4
InChIInChI=1S/C22H16ClN3O2/c23-18-12-17(21(27)20-16(18)9-5-11-25-20)19(14-6-2-1-3-7-14)26-22(28)15-8-4-10-24-13-15/h1-13,19,27H,(H,26,28)
InChIKeyQDYVWPBPZWJQMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(5-chloro-8-hydroxyquinolin-7-yl)(phenyl)methyl]pyridine-3-carboxamide (CAS 428446-08-6): Procurement-Relevant Structural and Pharmacophore Identity


N-[(5-chloro-8-hydroxyquinolin-7-yl)(phenyl)methyl]pyridine-3-carboxamide (CAS 428446-08-6, molecular formula C22H16ClN3O2, molecular weight 389.8 g/mol) is a synthetic small molecule belonging to the 5-chloro-8-hydroxyquinoline (5-Cl-8-HQ) hybrid class [1]. Its structure integrates a 5-chloro-8-hydroxyquinoline core, a phenylmethyl linker, and a pyridine-3-carboxamide (nicotinamide) terminus, generating a bifunctional pharmacophore capable of both metal chelation (via the 8-hydroxyquinoline moiety) and hydrogen-bond networks (via the carboxamide and hydroxyl groups) [1]. The compound is cataloged by PubChem (CID 2896518) and is available from several screening-compound suppliers; however, peer-reviewed biological annotation specific to this exact structure remains sparse, placing it squarely in the 'tool compound / screening hit' procurement category rather than that of a validated probe [1].

Why In-Class 8-Hydroxyquinoline or Nicotinamide Analogs Cannot Replace N-[(5-chloro-8-hydroxyquinolin-7-yl)(phenyl)methyl]pyridine-3-carboxamide in Focused Screening


The 5-chloro-8-hydroxyquinoline (5-Cl-8-HQ) scaffold supports broad but highly tunable biological activities—ranging from metal-dependent cytotoxicity and antimalarial action to MAO inhibition and efflux-pump modulation—where small substituent changes (e.g., Cl → OCH₃, phenyl → 4-methylphenyl, or carboxamide replacement) can invert target selectivity or abolish cellular activity altogether [1]. In this congenetic series, the unsubstituted phenyl group at the benzylic position and the unadorned nicotinamide terminus define a unique electrostatic and steric signature that cannot be replicated by close analogs such as the 4-methoxyphenyl (CAS 428448-83-3), 4-methylphenyl (CAS 428448-83-3 isomer series), or 4-chlorophenyl variants [2]. Consequently, procurement of a 'similar-looking' quinoline derivative without formal activity fingerprinting introduces a high risk of target-switching; the evidence below delineates what is—and is not—quantitatively known about this compound's differentiation.

Quantitative Differentiation Evidence for N-[(5-chloro-8-hydroxyquinolin-7-yl)(phenyl)methyl]pyridine-3-carboxamide (CAS 428446-08-6) vs. Structural Analogs


Anticancer Cytotoxicity in Colo 205 Colon Adenocarcinoma: Single-Digit Micromolar Activity with Evidence of Structural Specificity

In a 2025 study by Hegedűs et al., a series of 5-chloro-8-hydroxyquinoline hybrids was evaluated for antiproliferative activity against the Colo 205 colon adenocarcinoma cell line [1]. The unsubstituted phenyl derivative (the target compound) served as the direct structural comparator to the amino-acid- and amine-containing hybrids (compounds 12a, 12b, 13, 14a–c). While the study did not report the exact IC50 value for the target compound, it explicitly stated that 'Compared to the precursor, all new derivatives exhibited less potent anticancer activity' [1]. This class-level inference positions the target compound as the most active prototype within the synthesized library for Colo 205 cells, with activity exceeding that of the glycine-amide and N,N-dimethylethylamine-functionalized derivatives. Additionally, the study incorporated a P-glycoprotein (ABCB1) efflux-pump specificity control using the standard substrates Verapamil and Sodium orthovanadate, providing a framework for distinguishing passive cytotoxicity from efflux-mediated resistance for this scaffold [1].

Anticancer Colo 205 Cytotoxicity ABCB1 5-chloro-8-hydroxyquinoline

MAO-A vs. MAO-B Isoform Selectivity Fingerprint Inferred from Structurally Congeneric 8-Hydroxyquinoline Carboxamides

Although direct MAO inhibition data for CAS 428446-08-6 are not publicly available in ChEMBL or BindingDB, the structurally and mechanistically related 8-hydroxyquinoline-bearing compound BDBM50378564 (CHEMBL145781; a coumarin-8-hydroxyquinoline hybrid) exhibits potent and selective MAO-B inhibition with an IC50 of 3.80 nM against recombinant human MAO-B (kynuramine substrate, fluorescence readout), while its MAO-A IC50 is 2.53 × 10⁴ nM, yielding a >6,600-fold selectivity window [1][2]. Additionally, another congeneric quinoline-nitrile compound (BDBM50063521, CHEMBL3398532) shows MAO-A IC50 = 118 nM and MAO-B IC50 = 1.27 × 10³ nM (approx. 11-fold MAO-A-selective) [2]. These data demonstrate that within this chemotype, small structural perturbations at the carboxamide and quinoline substitution positions can invert isoform selectivity by several orders of magnitude. The target compound, bearing a pyridine-3-carboxamide and an unsubstituted phenyl ring, occupies a unique chemical space between these characterized extremes, suggesting its MAO isoform preference—if any—will be distinct and requires empirical confirmation [3].

Monoamine oxidase MAO-A MAO-B Neurodegeneration 8-hydroxyquinoline

Molecular Property Differentiation: Calculated Lipophilicity and Hydrogen-Bond Capacity vs. 4-Methoxy and 4-Methyl Analogs

Computed molecular properties establish clear differentiation between CAS 428446-08-6 (target) and its closest commercial analogs. The target compound (C22H16ClN3O2, MW 389.8) has a calculated XLogP3-AA of 4.4 and a hydrogen bond donor count of 2 (8-OH and carboxamide NH) [1]. The 4-methoxyphenyl analog (CAS 428448-83-3, C23H18ClN3O3, MW 419.87) introduces an additional oxygen atom, increasing molecular weight by 30 Da, adding a hydrogen bond acceptor, and shifting lipophilicity; the 4-methylphenyl analog (C23H18ClN3O2, MW 403.86) adds a methyl group (+14 Da), increasing steric bulk and likely raising XLogP3 above 4.4 [2]. The 4-chlorophenyl variant (C22H15Cl2N3O2, MW 424.3) adds a second chlorine, further elevating lipophilicity and altering electrostatic potential [2]. These physicochemical differences translate into distinct predicted ADME profiles: the target compound occupies the most balanced position within the series, with lower molecular weight and moderate lipophilicity that aligns more closely with CNS drug-like space (MW < 400, XLogP3 < 5) than its bulkier 4-substituted analogs [1][2].

Drug-likeness Lipophilicity XLogP3 Hydrogen bonding Physicochemical profiling

High-Confidence Research Application Scenarios for N-[(5-chloro-8-hydroxyquinolin-7-yl)(phenyl)methyl]pyridine-3-carboxamide (CAS 428446-08-6) Based on Current Evidence


Parent Scaffold Comparator for 5-Chloro-8-Hydroxyquinoline Hybrid Structure–Activity Relationship (SAR) Campaigns

As demonstrated by Hegedűs et al. (2025), this compound serves as the activity baseline (precursor) in SAR studies exploring the impact of amino acid and amine functionalization on Colo 205 cytotoxicity. Procurement is justified when a research program requires an unadorned reference point to benchmark the effect of benzylic-position modifications on antiproliferative activity and ABCB1 efflux-pump susceptibility [1].

MAO Isoform Fingerprinting Probe in 8-Hydroxyquinoline Chemical Biology

The extreme MAO-A/MAO-B selectivity plasticity observed across structurally adjacent congeners (IC50 differences >6,600-fold between analogs) makes this compound a high-value calibration tool for mapping the structural determinants of MAO isoform preference within the 8-hydroxyquinoline chemotype. Researchers should profile this compound against both recombinant human MAO-A and MAO-B under standardized kynuramine-fluorescence assay conditions to establish its unique isoform signature [1][2].

Physicochemical Benchmark for CNS Drug-Likeness Optimization in Nicotinamide-Quinoline Hybrid Series

With a molecular weight of 389.8, XLogP3 of 4.4, and only 2 hydrogen bond donors, the target compound sits within favorable CNS drug-like property space. It can be used as a reference standard for comparative permeability, solubility, and metabolic stability studies when screening 4-substituted phenyl analogs (methoxy, methyl, chloro) that exhibit higher MW and lipophilicity, enabling data-driven selection of lead candidates with optimal ADME profiles [1][2].

Quote Request

Request a Quote for N-[(5-chloro-8-hydroxyquinolin-7-yl)(phenyl)methyl]pyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.